molecular formula C14H12N2OS B1348874 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 17537-74-5

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1348874
CAS No.: 17537-74-5
M. Wt: 256.32 g/mol
InChI Key: GFJWIHBNRAJRJZ-UHFFFAOYSA-N
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Description

“5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C14H12N2OS and a molecular weight of 256.32 . It is a solid substance .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones, including “this compound”, have been synthesized from available starting materials using a one-pot solvent-free reaction . This method provides a wide access to thienopyrimidine-derivative production .


Molecular Structure Analysis

The SMILES string of “this compound” is O=C1C(C(C(C=C2C)=CC=C2C)=CS3)=C3N=CN1 . This provides a representation of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C14H12N2OS and it has a molecular weight of 256.32 .

Scientific Research Applications

  • Antiproliferative and Anticancer Potential : A study by Atapour-Mashhad et al. (2017) demonstrated the antiproliferative activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. These compounds showed cell-growth inhibition and induced apoptotic cell death in cancer cells, suggesting potential for cancer treatment (Atapour-Mashhad et al., 2017).

  • Antimicrobial Properties : Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines, demonstrating their efficacy against various microorganisms. This indicates the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in treating microbial infections (Abdel-rahman et al., 2002).

  • Anti-angiogenic and Vascular-Targeting Activities : Gold et al. (2020) synthesized thieno[2,3-d]pyrimidin-4(3H)-ones with potential anticancer properties. Their studies revealed that these compounds have vascular-disrupting and anti-angiogenic activities, making them promising candidates for cancer therapy (Gold et al., 2020).

  • Antibacterial and Anti-inflammatory Agents : Tolba et al. (2018) synthesized and tested a series of thieno[2,3-d]pyrimidine derivatives for their antimicrobial and anti-inflammatory properties. These compounds showed significant activity against bacteria and fungi and could be used in the development of new anti-inflammatory drugs (Tolba et al., 2018).

  • Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2007) synthesized novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones and found them to exhibit potent analgesic and anti-inflammatory activities, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Thienopyrimidines, including “5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, continue to attract great interest due to their wide variety of interesting biological activities . They are being studied for their anticancer activity , and the patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents have been proposed .

Biochemical Analysis

Biochemical Properties

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit potent antimycobacterial activity, interacting with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of the bacteria . Additionally, it has shown interactions with tubulin, a protein essential for cell division, thereby exhibiting potential anticancer properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, particularly those involved in angiogenesis, by inhibiting the formation of new blood vessels . In bacterial cells, it disrupts the energy metabolism by inhibiting cytochrome bd oxidase, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the energy production in Mycobacterium tuberculosis . In cancer cells, it binds to tubulin, preventing its polymerization and leading to cell cycle arrest . The compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to resistance in bacterial cells, necessitating combination therapy to maintain efficacy . In cancer cells, long-term exposure results in sustained cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, requiring careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial respiratory chain . In mammalian cells, it affects the metabolism of tubulin, leading to disruptions in cell division and proliferation . The compound also influences the levels of various metabolites involved in energy production and cell signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In bacterial cells, it is transported across the cell membrane by efflux pumps, which can lead to resistance . In mammalian cells, it is distributed to various tissues, with a preference for rapidly dividing cells such as cancer cells . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. In bacterial cells, it localizes to the cell membrane, where it inhibits cytochrome bd oxidase . In mammalian cells, it localizes to the cytoplasm and interacts with tubulin, disrupting the microtubule network . The compound’s activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to its site of action .

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-3-4-10(9(2)5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJWIHBNRAJRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC3=C2C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210147
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17537-74-5
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17537-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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